molecular formula C11H20ClNO3 B13528714 Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride

Cat. No.: B13528714
M. Wt: 249.73 g/mol
InChI Key: OBUIHNJTMFMKOT-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H19NO3·HCl It is a hydrochloride salt form of methyl 2-(piperidin-4-yl)oxolane-3-carboxylate, which is a derivative of piperidine and oxolane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized to introduce the necessary substituents. This can be achieved through various organic reactions, such as alkylation or acylation.

    Oxolane Ring Formation: The oxolane ring is formed through cyclization reactions. This step often involves the use of reagents like diols and acids under specific conditions to achieve the desired ring structure.

    Esterification: The carboxylate group is esterified using methanol and an acid catalyst to form the methyl ester.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(piperidin-4-yl)acetate hydrochloride
  • 2-(Piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate hydrochloride

Uniqueness

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride is unique due to its specific combination of the piperidine and oxolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H20ClNO3

Molecular Weight

249.73 g/mol

IUPAC Name

methyl 2-piperidin-4-yloxolane-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO3.ClH/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8;/h8-10,12H,2-7H2,1H3;1H

InChI Key

OBUIHNJTMFMKOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCOC1C2CCNCC2.Cl

Origin of Product

United States

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